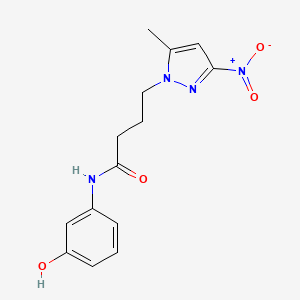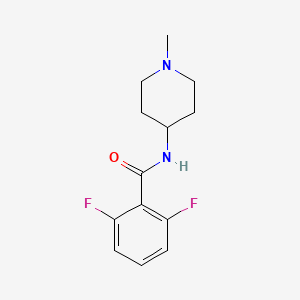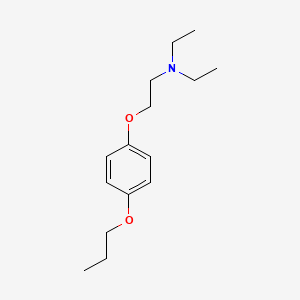![molecular formula C25H28N2O2S B5060822 N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060822.png)
N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide, commonly known as PTB, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
PTB exerts its therapeutic effects by binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including pain perception, inflammation, and tumor growth. By binding to the sigma-1 receptor, PTB modulates its activity, leading to the suppression of pain and inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects:
PTB has been shown to have several biochemical and physiological effects. Studies have shown that PTB can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, leading to the suppression of inflammation. Additionally, PTB has been shown to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in pain perception. Furthermore, PTB has been shown to induce apoptosis, a process of programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
PTB has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. Additionally, PTB has low toxicity and is well-tolerated in animal models, making it a promising candidate for further preclinical studies. However, the synthesis of PTB is a complex process that requires specialized equipment and skilled professionals, which can limit its availability for lab experiments.
Orientations Futures
There are several future directions for the study of PTB. One potential direction is the development of PTB-based therapeutics for the treatment of chronic pain and inflammatory diseases. Additionally, further studies are needed to investigate the potential of PTB as a cancer therapy. Furthermore, the development of more efficient synthesis methods for PTB could increase its availability for lab experiments and clinical trials.
Conclusion:
In conclusion, PTB is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications. PTB has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, PTB has antitumor properties, making it a potential candidate for cancer therapy. Further studies are needed to investigate the full potential of PTB and to develop more efficient synthesis methods for its use in lab experiments and clinical trials.
Méthodes De Synthèse
The synthesis of PTB involves several steps, including the reaction of 2-bromoethylbenzene with 2-thiophenemethylamine to form 2-(2-thiophenemethyl)phenylethylamine. This intermediate is then reacted with 4-piperidinol to obtain the final product, PTB. The synthesis of PTB is a complex process that requires skilled professionals and specialized equipment.
Applications De Recherche Scientifique
PTB has been extensively studied for its potential therapeutic applications. Studies have shown that PTB has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, PTB has been shown to have antitumor properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c28-25(26-14-11-20-6-2-1-3-7-20)21-8-4-9-23(18-21)29-22-12-15-27(16-13-22)19-24-10-5-17-30-24/h1-10,17-18,22H,11-16,19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSHIELDNBOKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5060769.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)

![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5060797.png)

![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)
![2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B5060849.png)